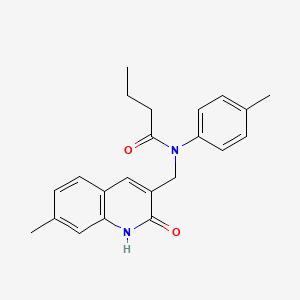![B7685612 1-[(4-Methoxyphenyl)methoxy]butan-2-amine hydrochloride CAS No. 1367768-24-8](/img/no-structure.png)
1-[(4-Methoxyphenyl)methoxy]butan-2-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Methoxyphenyl)methoxy]butan-2-amine hydrochloride, also known as 4-Methyl-2,5-dimethoxyamphetamine (DOM), is a psychoactive drug that belongs to the family of phenethylamines. It was first synthesized in the 1960s by Alexander Shulgin, a renowned chemist and pharmacologist. DOM is a potent hallucinogenic drug that has been used in scientific research to study the effects of psychedelic compounds on the human brain.
Mechanism of Action
DOM acts primarily as a serotonin receptor agonist, specifically targeting the 5-HT2A receptor subtype. It also has some affinity for other serotonin receptor subtypes, as well as for dopamine and norepinephrine receptors. The exact mechanism by which DOM produces its hallucinogenic effects is not fully understood, but it is thought to involve the modulation of neurotransmitter activity in the brain.
Biochemical and Physiological Effects:
DOM produces a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes dilation of the pupils and can lead to nausea and vomiting. In addition, DOM produces changes in brain activity, including alterations in the activity of the default mode network and the visual cortex.
Advantages and Limitations for Lab Experiments
DOM has several advantages for use in scientific research. It is a potent and long-lasting hallucinogen, making it useful for studying the neural mechanisms underlying psychedelic effects. However, its use is limited by its potential for producing adverse side effects, including cardiovascular and gastrointestinal effects. Additionally, its legal status in many countries makes it difficult to obtain for research purposes.
Future Directions
There are several future directions for research on DOM and other psychedelic compounds. One area of interest is the potential therapeutic applications of these drugs, particularly in the treatment of mood and anxiety disorders. Another area of interest is the use of these compounds in the study of consciousness and the neural basis of subjective experience. Finally, further research is needed to understand the long-term effects of psychedelic drug use and the potential risks associated with their use.
Synthesis Methods
The synthesis of DOM involves a multi-step process that begins with the reaction of p-anisaldehyde with nitroethane to form 1-(4-methoxyphenyl)-2-nitropropene. This intermediate is then reduced with sodium borohydride to produce 2,5-dimethoxyphenethylamine. The final step involves the alkylation of this compound with 1-chlorobutane to produce 1-[(4-Methoxyphenyl)methoxy]butan-2-amine hydrochloride.
Scientific Research Applications
DOM has been used in scientific research to study the effects of psychedelic compounds on the human brain. Studies have shown that DOM produces hallucinations, altered perceptions, and changes in mood and thought processes. It has been used to study the neural mechanisms underlying these effects and to investigate the potential therapeutic applications of psychedelic drugs.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(4-Methoxyphenyl)methoxy]butan-2-amine hydrochloride involves the reaction of 4-methoxybenzyl chloride with 2-amino-2-methyl-1-propanol in the presence of a base to form the intermediate 1-[(4-Methoxyphenyl)methoxy]butan-2-amine. This intermediate is then reacted with hydrochloric acid to form the final product, 1-[(4-Methoxyphenyl)methoxy]butan-2-amine hydrochloride.", "Starting Materials": [ "4-methoxybenzyl chloride", "2-amino-2-methyl-1-propanol", "Base (e.g. sodium hydroxide)", "Hydrochloric acid" ], "Reaction": [ "Step 1: 4-methoxybenzyl chloride is reacted with 2-amino-2-methyl-1-propanol in the presence of a base (e.g. sodium hydroxide) to form the intermediate 1-[(4-Methoxyphenyl)methoxy]butan-2-amine.", "Step 2: The intermediate 1-[(4-Methoxyphenyl)methoxy]butan-2-amine is then reacted with hydrochloric acid to form the final product, 1-[(4-Methoxyphenyl)methoxy]butan-2-amine hydrochloride." ] } | |
CAS RN |
1367768-24-8 |
InChI Key |
SNQGMGWLWSPOBD-UHFFFAOYSA-N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide](/img/structure/B7685532.png)
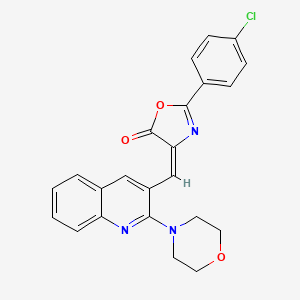

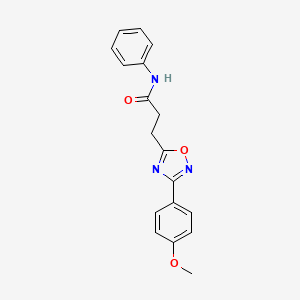
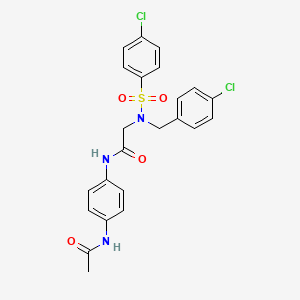
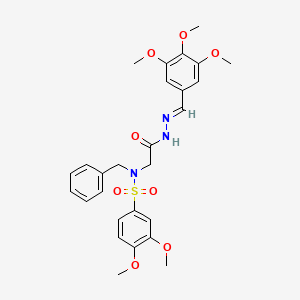

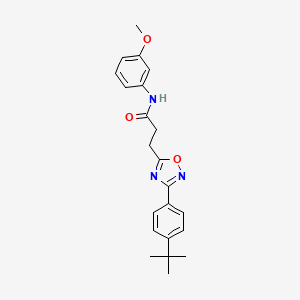
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B7685579.png)

![4-((6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7685593.png)
![(E)-N'-(3,4-dimethoxybenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7685599.png)
